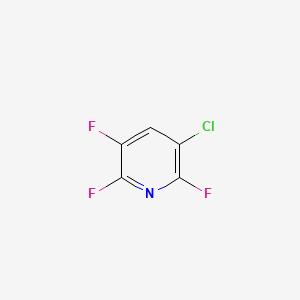

3-Chloro-2,5,6-trifluoropyridine

説明

Significance of Fluorinated and Chlorinated Pyridine (B92270) Derivatives in Modern Chemistry

Fluorinated and chlorinated pyridine derivatives are of paramount importance in modern chemistry due to the profound influence of fluorine and chlorine atoms on the physicochemical and biological properties of the parent pyridine molecule. The high electronegativity of fluorine can significantly alter the electron distribution within the pyridine ring, affecting its reactivity and basicity. This has made fluorinated pyridines crucial components in the development of pharmaceuticals and agrochemicals, where they can enhance metabolic stability and binding affinity to biological targets. chemeurope.commdpi.com

Chlorinated pyridines also serve as versatile intermediates in organic synthesis. chempanda.com The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the pyridine core. chempanda.comwikipedia.org This reactivity is fundamental to the construction of complex molecular architectures found in numerous bioactive compounds and materials. acs.orgresearchgate.netnih.gov

Historical Context of Polyhalogenated Pyridine Synthesis and Utility

The synthesis of polyhalogenated pyridines has a rich history, with early methods often relying on direct halogenation of pyridine under harsh conditions. chemrxiv.orggoogle.com Over the years, more refined and selective synthetic routes have been developed. For instance, the preparation of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) through halogen exchange with potassium fluoride (B91410) has been a known process, with advancements focusing on improving yields and reducing byproducts by optimizing reaction conditions and solvents. google.comgoogle.com The utility of these compounds was quickly recognized, particularly as intermediates for creating dyes and, more significantly, herbicides. google.com The development of methods to selectively introduce halogens at specific positions on the pyridine ring has been a continuous area of research, driven by the demand for tailored building blocks for various applications. acs.orgnih.govchemrxiv.org

Overview of 3-Chloro-2,5,6-trifluoropyridine within the Landscape of Halogenated Pyridines

This compound (CAS No. 2879-42-7) is a specific polyhalogenated pyridine that serves as a valuable intermediate, particularly in the pharmaceutical industry. thermofisher.comchemicalbook.comfishersci.cafishersci.com Its structure, featuring both a chlorine atom and multiple fluorine atoms, provides a unique combination of reactivity and stability. The fluorine atoms influence the electronic nature of the pyridine ring, while the chlorine atom offers a site for further chemical modification. This positions this compound as a key starting material for the synthesis of more complex molecules with desired biological or material properties.

Structure

3D Structure

特性

IUPAC Name |

3-chloro-2,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROKHXKJSDPRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382537 | |

| Record name | 3-Chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-42-7 | |

| Record name | 3-Chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,5,6-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing of 3 Chloro 2,5,6 Trifluoropyridine

The primary route for synthesizing 3-Chloro-2,5,6-trifluoropyridine involves the fluorination of more heavily chlorinated pyridine (B92270) precursors. A common starting material is 3,5-dichloro-2,4,6-trifluoropyridine (B155018), which itself can be prepared from pentachloropyridine (B147404). google.comguidechem.com The synthesis of this compound is often achieved through a halogen exchange reaction where a chlorine atom is replaced by a fluorine atom.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Chloro-2,5,6-trifluoropyridine by providing detailed information about the chemical environment of its constituent nuclei.

¹⁹F NMR for Fluorine Environment Elucidation

¹³C NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum of this compound provides a detailed map of the carbon framework of the molecule. Analysis of the pure liquid sample reveals distinct signals for each carbon atom, with chemical shifts and coupling constants influenced by the attached halogen atoms. slideshare.net

The observed chemical shifts and coupling constants (J) are as follows:

| Carbon Position | Chemical Shift (δ, ppm) | Coupling (J, Hz) |

| C2 | 149.35 | ddd, J = 243.2, 11.5, 2.4 Hz |

| C3 | 111.52 | ddd, J = 20.3, 3.0, 2.0 Hz |

| C4 | 129.69 | - |

| C5 | 145.63 | ddd, J = 247.0, 16.8, 12.5 Hz |

| C6 | 140.96 | ddd, J = 259.9, 27.1, 6.3 Hz |

Source: Fluorine Notes, 2017 slideshare.net

The large one-bond carbon-fluorine coupling constants (¹JCF) are characteristic of fluorinated aromatic systems and are clearly observed for C2, C5, and C6. The multiplicity of the signals (doublet of doublet of doublets, ddd) arises from coupling to the multiple fluorine atoms in the molecule, providing rich structural information.

¹H NMR for Proton Resonance

Given the structure of this compound, the only proton is attached to the C4 position. The ¹H NMR spectrum of the pure liquid shows a triplet of doublets, providing evidence for this specific proton environment. slideshare.net

The observed chemical shift and coupling constants are:

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) |

| H4 | 7.13 | td | J = 7.6, 6.8 Hz |

Source: Fluorine Notes, 2017 slideshare.net

The observed multiplicity is a result of the coupling of the H4 proton with the adjacent fluorine atoms at the C5 and C2/C6 positions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Patterns

While a detailed high-resolution mass spectrum for this compound is not explicitly detailed in the available literature, a patent describing a reaction involving this compound provides a mass spectrometry result for a subsequent product. In this context, a mass-to-charge ratio (m/z) of 366 was observed, corresponding to the molecular ion of the reaction product minus a trifluoroacetate group (M-CF₃CO₂)+. This indicates the incorporation of the 3-chloro-trifluoropyridinyl moiety into the final molecule.

General principles of mass spectrometry for halogenated pyridines suggest that the molecular ion peak would be observable, and its high-resolution measurement would confirm the elemental composition. The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms or other small neutral fragments, providing further structural evidence.

LC-MS and UPLC for Purity Assessment and Mixture Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography (UPLC) are essential techniques for assessing the purity of this compound and for analyzing complex reaction mixtures containing this compound.

One patent discloses the use of LC-MS to monitor the completion of a reaction where this compound is a reactant. This demonstrates the utility of LC-MS in tracking the consumption of the starting material and the formation of the product in real-time, which is crucial for process optimization and ensuring reaction completion. The high sensitivity and selectivity of LC-MS allow for the detection of the target compound and any impurities or byproducts, even at low concentrations.

Although specific UPLC methods for this compound are not detailed in the searched literature, UPLC is a well-established technique for the rapid and high-resolution separation of closely related compounds, including halogenated isomers. The use of sub-2 µm particle columns in UPLC systems allows for significantly faster analysis times and improved separation efficiency compared to traditional HPLC. This would be particularly advantageous for resolving this compound from potential impurities with similar structures.

X-ray Crystallography for Regiochemical Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures, including the precise arrangement of atoms and the regiochemistry of substituents on a molecule. This technique involves directing X-rays onto a single crystal of a compound and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides detailed information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be constructed.

For a molecule such as this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal confirmation of the substitution pattern on the pyridine (B92270) ring. It would precisely locate the chlorine atom at the 3-position and the fluorine atoms at the 2, 5, and 6-positions. Furthermore, this analysis would yield a wealth of structural data, including:

Bond Lengths: The precise distances between the carbon, nitrogen, chlorine, and fluorine atoms. These measurements would offer insights into the electronic effects of the halogen substituents on the pyridine ring.

Bond Angles: The angles between adjacent bonds, which would define the geometry of the pyridine ring and the orientation of the substituents.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, particularly any slight deviations from planarity.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as halogen bonding or π-π stacking.

While specific crystallographic data for this compound is not currently available in open-access crystallographic databases, analysis of related structures, such as that of 3-chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one, demonstrates the power of this technique in confirming regiochemistry and elucidating solid-state structures. nih.gov

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths (Å) | C-C, C-N, C-Cl, C-F |

| Bond Angles (°) | Angles within the pyridine ring and involving substituents |

This table represents the type of data that would be obtained from an X-ray crystallographic study and is for illustrative purposes only, as experimental data is not available.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation (typically expressed in wavenumbers, cm⁻¹).

The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. Key regions of the spectrum would include:

C-C and C-N Stretching Vibrations: These vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The exact positions of these bands would be influenced by the electron-withdrawing effects of the halogen substituents.

C-H Bending Vibrations: While this molecule has only one C-H bond, its bending vibrations would be expected in the fingerprint region.

C-Cl Stretching Vibration: The stretching vibration of the carbon-chlorine bond is typically observed in the 850-550 cm⁻¹ range.

C-F Stretching Vibrations: The carbon-fluorine stretching vibrations are known to be strong and typically appear in the 1400-1000 cm⁻¹ region. The presence of multiple fluorine atoms would likely result in several strong absorption bands in this area.

Table 2: Expected Infrared Absorption Regions for this compound

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Pyridine Ring (C=C, C=N) | 1600 - 1400 |

| C-F Stretching | 1400 - 1000 |

| C-Cl Stretching | 850 - 550 |

This table is based on typical ranges for the indicated functional groups and is for illustrative purposes. The precise absorption peaks for this compound would need to be determined experimentally.

Derivatization and Functionalization Studies

Introduction of Various Functional Groups

The halogen atoms on the pyridine (B92270) ring of 3-Chloro-2,5,6-trifluoropyridine are susceptible to nucleophilic substitution, enabling the introduction of a variety of functional groups.

Amination Reactions

The introduction of amino groups onto the pyridine ring is a key transformation. For instance, the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia (B1221849) can lead to the formation of 4-amino-3-chloro-2,5,6-trifluoropyridine (B1273427). guidechem.com In a typical procedure, cooling a 25% ammonia water solution to 0°C and slowly adding 3-Chloro-2,4,5,6-tetrafluoropyridine results in the precipitation of a white solid. guidechem.com Heating the reaction mixture to 60°C for 2.5 hours, followed by cooling, filtration, and washing, yields the aminated product in high purity and yield. guidechem.com This resulting 4-amino-3-chloro-2,5,6-trifluoropyridine can be further transformed, for example, through hydrogenation to produce 4-amino-2,5,6-trifluoropyridine. guidechem.com

Thiolation/Alkoxylation via Halogen Displacement

The fluorine and chlorine atoms on the pyridine ring can be displaced by sulfur and oxygen nucleophiles to introduce thiolate and alkoxide groups, respectively. While specific examples for this compound are not detailed in the provided search results, the general reactivity of halogenated pyridines suggests that reactions with thiols and alcohols (or their corresponding salts) would proceed, likely with regioselectivity influenced by the electronic nature of the pyridine ring and the specific halogen being targeted. For example, the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol (B186814) highlights a related thiolation reaction on a substituted pyridine. uni.lu

Strategies for Regioselective Functionalization

Controlling the position of functionalization on the pyridine ring is crucial for synthesizing specific target molecules. Various strategies have been developed to achieve regioselectivity.

Utilizing Neighboring Site Activating Protective Groups (e.g., Chlorine)

The chlorine atom in this compound can influence the regioselectivity of subsequent reactions. Halogen atoms can act as directing groups in metalation reactions, which are precursors to a wide range of functionalizations. While the provided information does not give a specific example using chlorine as a neighboring site activating group on this exact molecule, the principle is a common strategy in pyridine chemistry. researchgate.net

Employing Neighboring Site Screening Protective Groups (e.g., Trimethylsilyl)

Bulky groups like trimethylsilyl (B98337) (TMS) can be used to block certain positions on the pyridine ring, thereby directing incoming reagents to other sites. This "screening" effect is a powerful tool for achieving regioselectivity. For example, in a related system, the presence of a trimethylsilyl group at the 5-position of 2,4-difluoropyridine (B1303125) reverses the typical regioselectivity of nucleophilic substitution, directing it to the 2-position instead of the 4-position. researchgate.net This strategy of using bulky silyl (B83357) groups to control the site of reaction is a general and valuable method in the functionalization of substituted pyridines. researchgate.net

Synthesis of Polyhalogenated Bipyridyls and Macrocycles

This compound and its derivatives are valuable precursors for the synthesis of more complex structures like polyhalogenated bipyridyls and macrocycles. These larger molecules are of interest for their potential applications in materials science and as ligands in coordination chemistry.

The synthesis of bipyridine-type ligands often involves coupling reactions of functionalized pyridine units. mdpi.com While a direct synthesis of a polyhalogenated bipyridyl from this compound is not explicitly described in the provided results, the functional groups introduced in the reactions mentioned above (e.g., amino groups) could be used in subsequent coupling reactions to form bipyridyl structures.

Similarly, the synthesis of macrocycles can be achieved by reacting difunctionalized pyridines with appropriate linking groups. The ability to selectively introduce different functional groups onto the this compound core is essential for designing and constructing such complex cyclic architectures.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

3-Chloro-2,5,6-trifluoropyridine serves as a versatile starting material for the synthesis of a wide array of more complex molecules. Its reactive sites allow for various chemical modifications, enabling the introduction of different functional groups. This adaptability is crucial in building the core structures of novel compounds with potential applications in materials science and medicinal chemistry. For instance, trifluoromethylated heterocyclic compounds, which can be synthesized from precursors like this compound, are of growing importance due to their enhanced lipophilicity and metabolic stability. researchgate.net The construction of such complex molecules often involves the strategic annulation of trifluoromethyl building blocks with other suitable partners. researchgate.net

Precursor in Medicinal Chemistry Research

The pyridine (B92270) scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this compound makes it a valuable precursor in the design and synthesis of new therapeutic agents. fishersci.cachemicalbook.comsinocurechem.comfishersci.com

As a pharmaceutical intermediate, this compound is a key component in the synthetic pathways of various drug candidates. fishersci.cachemicalbook.comsinocurechem.comfishersci.com Its structure can be strategically modified to produce a range of derivatives with diverse pharmacological activities. The process of developing new drugs often involves synthesizing and screening libraries of compounds, and this pyridine derivative provides a reliable foundation for generating such libraries.

Derivatives of fluorinated pyridines have been investigated for their ability to interact with and modulate the activity of enzymes and proteins, which are key targets in many disease processes. For example, certain compounds containing the pyridine moiety have been shown to inhibit the activity of proteases and kinases, enzymes that are often dysregulated in diseases like cancer and inflammatory disorders. The specific arrangement of atoms in derivatives of this compound can allow for precise interactions with the active sites of these proteins, leading to their inhibition.

The development of novel anticancer agents is a major focus of medicinal chemistry research. Several derivatives of fluorinated pyridines have demonstrated promising anticancer activity. For instance, certain naphthofuran derivatives have been shown to inhibit the growth of liver cancer cells. nih.gov Similarly, fluorinated 3,6-diaryl- fishersci.cachemicalbook.comsynblock.comtriazolo[3,4-b] fishersci.casynblock.comguidechem.comthiadiazoles have been synthesized and shown to have antiproliferative effects against various cancer cell lines, including human breast cancer, osteosarcoma, and myeloid leukemia cells. researchgate.net One such derivative exhibited significant antiproliferative activity with IC50 values of 22.1, 19, and 15 µM against MCF7, SaOS-2, and K562 cell lines, respectively. researchgate.net Furthermore, a novel Dishevelled 1 inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has shown anticancer activity by targeting the WNT signaling pathway. nih.gov

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Pyridine derivatives have been a fruitful area of research in this field. For example, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to have moderate to good antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov Another study focused on trifluoromethylpyridine 1,3,4-oxadiazole derivatives, with some compounds showing high in vitro activity against plant bacterial pathogens like Ralstonia solanacearum and Xanthomonas axonopodis pv. citri. nih.gov Additionally, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been found to be potent growth inhibitors of drug-resistant Gram-positive bacteria, with MIC values as low as 0.25 µg/mL. nih.gov

Derivatives of fluorinated pyridines have also been explored for their potential as antiviral agents. In one study, several 5-substituted 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs were synthesized and evaluated for their in vitro antiviral activities against hepatitis B and C viruses. nih.govresearchgate.net Another research effort led to the synthesis of novel trifluoromethylpyridine piperazine derivatives that exhibited excellent antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Furthermore, certain epoxybenzooxocinopyridine derivatives have been tested for their ability to inhibit the replication of the SARS-CoV-2 virus. nih.gov Research into 2-benzoxyl-phenylpyridine derivatives has also shown promising antiviral effects against Coxsackievirus B3 (CVB3) and Adenovirus type 7 (ADV7). mdpi.com

Intermediate in Agrochemical Development

Fluorinated pyridine cores are fundamental building blocks in modern agrochemicals due to their ability to enhance biological efficacy, metabolic stability, and target binding. While direct evidence for the use of this compound is limited in public literature, the applications of closely related polychloro- and polyfluoropyridines highlight the potential roles for this specific scaffold. Aminopyridine compounds, which can be derived from polyhalogenated pyridines, are important raw materials in the production of pesticides. guidechem.com

The development of potent herbicides frequently relies on pyridine-based structures. For instance, compounds like 2,3,5-trichloropyridine and 5-chloro-2,3-difluoropyridine serve as crucial intermediates in the synthesis of herbicidal agents. google.comasianpubs.org The latter is used to prepare pyridinyloxyphenoxy alkanecarboxylic acid derivatives, which are known for their advantageous properties as herbicides. asianpubs.org

It is important to distinguish the subject's trifluoropyridine structure from the trifluoromethylpyridine (-CF3) moiety found in many prominent agrochemicals. For example, the fungicide Fluopyram and its metabolites contain a 3-chloro-5-(trifluoromethyl)pyridine core. nih.gov While both classes of compounds are significant in agriculture, their synthetic pathways and chemical properties differ.

The true utility of compounds like this compound in this sector is better illustrated by the chemistry of its close analogs. The compound 3,5-dichloro-2,4,6-trifluoropyridine (B155018), for example, is explicitly identified as an intermediate for producing herbicides. google.comgoogle.com The reactivity of the C-Cl and C-F bonds on the pyridine ring allows for the strategic introduction of various functional groups necessary for herbicidal activity.

Table 1: Related Pyridine Intermediates in Herbicide Synthesis

| Intermediate Compound | Resulting Herbicide Class/Product | Reference |

|---|---|---|

| 3,5-Dichloro-2,4,6-trifluoropyridine | General Herbicide Intermediate | google.comgoogle.com |

| 5-Chloro-2,3-difluoropyridine | Pyridinyloxyphenoxy Alkanecarboxylic Acid Derivatives | asianpubs.org |

| 2,3,5-Trichloropyridine | General Herbicide Intermediate | google.com |

| 2-Chloro-3-(trifluoromethyl)pyridine | Flazasulfuron | jst.go.jp |

In the field of insecticides, chlorinated and fluorinated pyridines are also of high importance. The insect growth regulator Chlorfluazuron, for example, is derived from a trifluoromethylpyridine intermediate. nih.gov Research into novel insecticides has shown that amide derivatives based on a trifluoromethylpyridine core exhibit moderate to excellent insecticidal activities against pests like Plutella xylostella. rsc.org

A key intermediate for the synthesis of insecticides is 3,5,6-trichloro-1H-pyridine-2-on, demonstrating that the strategic placement of chlorine atoms on the pyridine ring is a well-established method for building insecticidal molecules. google.com The reactivity of the chlorine atoms in this compound could theoretically be harnessed in similar synthetic strategies to create novel insecticide candidates.

Table 2: Related Pyridine Intermediates in Insecticide Synthesis

| Intermediate Compound | Resulting Insecticide/Class | Reference |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorfluazuron (Insect Growth Regulator) | nih.govresearchoutreach.org |

| 3,5,6-Trichloro-1H-pyridine-2-on | General Insecticide Intermediate | google.com |

| 3-Chloro-5-(trifluoromethyl)picolinamide derivatives | Experimental insecticides against P. xylostella | rsc.org |

Role in Dye Synthesis

The application of highly halogenated pyridines extends to the dye industry, primarily in the role of reactive intermediates. These molecules can act as a bridge, covalently bonding a chromophore (the color-producing part of the dye) to a substrate like fabric. The high reactivity of the carbon-halogen bonds towards nucleophiles (such as hydroxyl or amine groups on textile fibers) makes them suitable for this purpose.

A close structural analog, 3,5-dichloro-2,4,6-trifluoropyridine, is noted for its utility in fixing dyes to fabric. google.comgoogle.com This suggests that the reactive sites on the pyridine ring can form stable bonds with the fabric, ensuring the color's permanence. Given that this compound shares the feature of having multiple reactive halogen sites, it could potentially serve a similar function as a linker or reactive component in the synthesis of specialized dyes, although specific examples are not prevalent in published research.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 3-chloro-2,5,6-trifluoropyridine. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles can be understood by examining research on closely related halogenated pyridines.

DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise three-dimensional arrangement of the atoms, taking into account the electronic effects of the chlorine and fluorine substituents on the pyridine (B92270) ring.

Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. For instance, studies on compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have shown excellent agreement between DFT-calculated and observed vibrational spectra. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In the context of this compound, the electronegative fluorine and chlorine atoms are expected to lower both the HOMO and LUMO energy levels.

Another aspect of DFT studies is the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom and the fluorine/chlorine atoms would represent regions of negative potential, while the carbon and hydrogen atoms would show positive potential.

Table 1: Representative Data from DFT Calculations on Halogenated Pyridines

| Property | 3,5-dichloro-2,4,6-trifluoropyridine | 2-amino-3-chloro-5-trifluoromethyl pyridine |

| Methodology | B3LYP/6-31G* | B3LYP/6-311++G(d,p) |

| HOMO Energy | Not specified | -6.9 eV |

| LUMO Energy | Not specified | -1.7 eV |

| Energy Gap | Not specified | 5.2 eV |

This table presents data from related compounds to illustrate the types of information obtained from DFT studies. Data for this compound is not available in the cited literature.

Molecular Docking Studies (for biologically active derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for screening potential drug candidates and for understanding their mechanism of action at a molecular level.

While specific molecular docking studies on derivatives of this compound are not prominently featured in the reviewed literature, research on other substituted chloropyridine derivatives highlights the potential of this approach. For example, derivatives of 2-chloro-pyridine containing flavone (B191248) moieties have been synthesized and evaluated as potential telomerase inhibitors. nih.gov Molecular docking simulations were performed to understand the binding interactions of these compounds within the active site of the telomerase enzyme. nih.gov

In a hypothetical scenario involving a biologically active derivative of this compound, molecular docking would be used to:

Identify the binding site on a target protein (e.g., an enzyme or receptor).

Predict the binding pose and conformation of the ligand (the pyridine derivative) within the active site.

Calculate a scoring function to estimate the binding affinity.

The results of such studies can guide the rational design of more potent and selective inhibitors. For instance, if a derivative of this compound were to be investigated as an anticancer agent, docking studies could predict its interaction with key residues in the active site of a protein like phosphatidylinositol 3-kinase (PI3Kα), a known cancer target. mdpi.com

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are dictated by the electronic properties of the substituted pyridine ring. The presence of three highly electronegative fluorine atoms and one chlorine atom significantly influences the electron density distribution, making the pyridine ring electron-deficient.

This electron deficiency has several consequences for the compound's reactivity:

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by nucleophiles. The positions of substitution will be governed by the activating/deactivating effects of the existing substituents and their ability to stabilize the Meisenheimer intermediate. The fluorine atoms, being good leaving groups, are likely sites for nucleophilic attack.

Electrophilic Aromatic Substitution: Conversely, the electron-deficient ring is deactivated towards electrophilic attack. Harsh reaction conditions would likely be required for any electrophilic substitution to occur.

Computational methods, including DFT, can be used to predict the reactivity and selectivity more quantitatively. By analyzing the calculated distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential, one can identify the most likely sites for nucleophilic and electrophilic attack. For instance, the LUMO distribution would indicate the regions most susceptible to nucleophilic attack, while the MEP map would highlight areas of positive electrostatic potential that are attractive to nucleophiles.

Research Trends and Future Directions

Development of Novel Catalytic Systems for Transformations

The reactivity of the 3-Chloro-2,5,6-trifluoropyridine core is a subject of intense research, with a focus on developing new catalytic systems to enable precise and efficient chemical transformations. The high electronegativity of the fluorine atoms and the presence of a chlorine atom create a unique electronic landscape on the pyridine (B92270) ring, making it a candidate for various catalytic C-H and C-F bond functionalization reactions.

Transition metal catalysis is a key area of exploration. ox.ac.ukresearchgate.net Research into the activation of C-F and C-H bonds in fluorinated pyridines using transition metals such as rhodium, nickel, and platinum is paving the way for new synthetic routes. ox.ac.ukresearchgate.netrsc.org For instance, Rh(III)-catalyzed C–H functionalization has been demonstrated for the synthesis of multi-substituted 3-fluoropyridines, a reaction that could potentially be adapted for this compound. nih.gov Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are also being investigated for their applicability to polyfluorinated organic compounds. mdpi.commdpi.comnih.govnih.govyoutube.com These reactions could allow for the selective substitution of the chlorine atom or one of the fluorine atoms to introduce a wide range of functional groups.

Another burgeoning area is photoredox catalysis, which utilizes visible light to initiate chemical transformations under mild conditions. acs.orgrsc.orgmdpi.comresearchgate.netnih.gov This technology offers a potentially greener alternative to traditional methods that often require harsh reaction conditions. Research in this area could lead to novel methods for the derivatization of this compound, for example, through the generation of radical intermediates that can participate in a variety of bond-forming reactions. acs.orgrsc.orgmdpi.comresearchgate.netnih.gov

Table 1: Emerging Catalytic Strategies for Fluorinated Pyridine Transformations

| Catalytic System | Transformation Type | Potential Advantages |

|---|---|---|

| Rhodium(III) Catalysis | C-H Functionalization | High regioselectivity, mild reaction conditions. |

| Palladium Catalysis | Cross-Coupling Reactions | Versatility in introducing a wide range of functional groups. |

| Nickel/Platinum Catalysis | C-F and C-H Bond Activation | Access to novel reaction pathways by cleaving strong C-F bonds. |

| Visible Light Photoredox Catalysis | Radical-mediated reactions | Use of mild conditions, sustainable energy source, unique reactivity. |

Exploration of New Derivatization Pathways

The exploration of new derivatization pathways for this compound is crucial for expanding its utility as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. fishersci.comchemdad.com The inherent reactivity of the molecule, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), provides a foundation for creating a diverse range of derivatives. nih.gov

Current research is focused on moving beyond traditional SNAr reactions to more sophisticated and selective derivatization methods. This includes the selective functionalization of specific C-F or C-Cl bonds. The development of catalytic systems that can differentiate between the various halogen substituents is a key challenge.

Furthermore, direct C-H functionalization represents a highly atom-economical approach to derivatization. nih.gov While the pyridine ring in this compound is electron-deficient, recent advances in C-H activation chemistry may provide routes to introduce new substituents without pre-functionalization. ox.ac.ukresearchgate.net

The synthesis of novel derivatives is not limited to substitution reactions. For instance, methods are being explored for the introduction of cyano groups to create compounds like 3-chloro-2-cyano-5-trifluoromethyl pyridine, which can serve as a precursor for further chemical modifications. google.com

Expansion of Applications in Material Science and Emerging Fields

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and hydrophobicity, make fluorinated compounds like this compound attractive building blocks for advanced materials. nih.gov While its primary use to date has been as an intermediate in the synthesis of pharmaceuticals and agrochemicals, there is growing interest in its potential in material science. fishersci.com

One promising area is the development of novel fluorinated polymers. nih.govmdpi.comnih.gov Polyimides and other polymers incorporating highly fluorinated pyridine rings are being investigated for their potential use in applications requiring high-performance materials, such as in the electronics industry or for the creation of specialized membranes. researchgate.netresearchgate.net The incorporation of the this compound moiety could lead to polymers with tailored electronic properties, enhanced thermal stability, and low dielectric constants.

The field of organic electronics is another area where fluorinated pyridines could find application. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of organic molecules, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research into the synthesis of novel conjugated materials incorporating the this compound unit could lead to the development of next-generation electronic devices.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable and environmentally friendly chemical manufacturing, research is underway to develop greener synthetic routes to this compound and its derivatives. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

One promising approach is the use of flow chemistry. nih.gov Continuous flow reactors offer several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and the potential for easier scale-up. nih.govmdpi.com The application of flow chemistry to the synthesis and derivatization of fluorinated pyridines could lead to more efficient and sustainable manufacturing processes. nih.gov

Biocatalysis is another key area of green chemistry research. wpmucdn.comnih.govacsgcipr.org The use of enzymes, such as fluorinases, to catalyze fluorination reactions offers the potential for highly selective transformations under mild, aqueous conditions. acsgcipr.org While the direct enzymatic synthesis of this compound is not yet established, the development of engineered enzymes for the synthesis of fluorinated heterocycles is an active area of research that could provide future sustainable synthetic pathways. rsc.org

Furthermore, the development of synthetic methods that utilize water as a solvent is a significant goal in green chemistry. rsc.orgrsc.org Recently, a method for C-H fluorination in pure water at room temperature has been reported, highlighting the potential for developing more environmentally benign processes for the synthesis of fluorinated organic compounds. rsc.orgrsc.org

Table 2: Green Chemistry Approaches in Fluorinated Pyridine Chemistry

| Approach | Key Principles | Potential Benefits |

|---|---|---|

| Flow Chemistry | Continuous processing, precise control of reaction conditions. | Improved safety, higher yields, easier scale-up. nih.govmdpi.com |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, use of aqueous media. wpmucdn.comnih.govacsgcipr.org |

| Reactions in Water | Using water as a solvent. | Reduced environmental impact, improved safety. rsc.orgrsc.org |

Q & A

Q. What are the recommended synthetic routes for 3-chloro-2,5,6-trifluoropyridine, and how can purity be optimized?

The compound is typically synthesized via halogen-exchange reactions or direct fluorination of chloropyridine precursors. A three-step approach involves fluorination of a pyridine core followed by selective chlorination, as demonstrated in trifluoromethylpyridine derivatives . Key parameters include:

- Temperature control : Maintain <100°C to avoid decomposition of fluorinated intermediates.

- Catalysts : Use KF or CsF to enhance halogen exchange efficiency.

- Purification : Distillation (b.p. 132–134°C ) or column chromatography with hexane/ethyl acetate (9:1) yields >98% purity. Validate purity via GC-MS (single-component retention) and ¹⁹F NMR (δ −66.5 ppm for CF₃ groups) .

Q. How can researchers confirm the structural integrity of this compound?

Analytical methods include:

- ¹H/¹³C NMR : Absence of aromatic proton signals (due to fluorine substitution) and characteristic C-Cl coupling (e.g., 147.9 ppm in ¹³C NMR) .

- ¹⁹F NMR : Distinct signals for F-2,5,6 positions (δ −66.5 ppm for CF₃ in analogous compounds) .

- FT-IR : Peaks at 1450–1190 cm⁻¹ (C-F stretching) and 1040 cm⁻¹ (C-Cl) .

Q. What safety protocols are critical when handling this compound?

- PPE : N95 masks, gloves, and eyeshields are mandatory due to acute toxicity (Oral LD₅₀: 300 mg/kg) and corrosive dust .

- Storage : Keep in sealed containers at <25°C, away from moisture (hydrolysis risk).

- Waste disposal : Classify as WGK 3 (highly hazardous) and incinerate via licensed facilities .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F substituents deactivate the pyridine ring, limiting traditional coupling reactions. However, Suzuki-Miyaura coupling can proceed under Pd(OAc)₂ catalysis with Buchwald-Hartwig ligands (e.g., XPhos) at 80–100°C . The C-4 position (meta to Cl and F) shows higher reactivity due to reduced steric hindrance and favorable electron density distribution .

Q. What strategies resolve contradictions in regioselective functionalization studies of this compound?

Conflicting reports on substitution patterns arise from solvent polarity and directing-group effects. For example:

- Nucleophilic aromatic substitution : Polar aprotic solvents (DMF) favor C-4 substitution, while non-polar solvents (toluene) promote C-3 reactivity .

- Metalation : LDA at −78°C selectively deprotonates C-4, enabling carboxylation or nitration . Validate regiochemistry via NOESY or ¹³C-¹⁹F coupling constants .

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

- Substituent effects : The trifluoromethyl group increases ring strain by 5–8 kcal/mol compared to non-fluorinated analogs.

- Reaction pathways : Transition states for Cl substitution are 3–5 kcal/mol lower in energy at C-4 vs. C-6 . Pair computational data with DSC (melting point >100°C ) to validate stability.

Methodological Tables

Q. Table 1. Key Analytical Data for this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 167.52 g/mol | HRMS |

| Boiling Point | 132–134°C | Distillation |

| ¹⁹F NMR (CF₃) | δ −66.5 ppm | CDCl₃ |

| IR (C-F stretch) | 1450–1190 cm⁻¹ | KBr pellet |

Q. Table 2. Reactivity Comparison in Cross-Coupling Reactions

| Reaction Type | Yield (%) | Preferred Position | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | 65–75 | C-4 | Pd(OAc)₂, XPhos, 80°C |

| Buchwald-Hartwig | 50–60 | C-3 | Pd₂(dba)₃, t-BuBrettPhos |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。